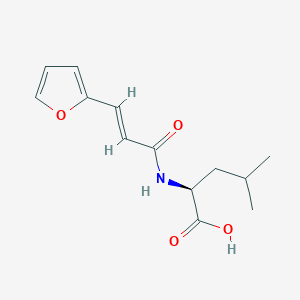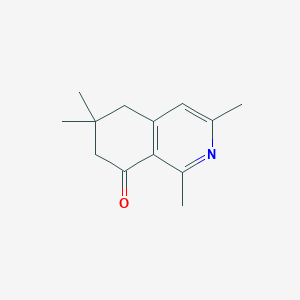![molecular formula C16H14FNOSe B15210993 Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- CAS No. 833462-37-6](/img/structure/B15210993.png)
Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a synthetic organic compound that features a fluorophenyl group, a phenylselanyl group, and a dihydroisoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Dihydroisoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkene.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative in a nucleophilic aromatic substitution reaction.
Attachment of the Phenylselanyl Group: This can be accomplished through a using phenylselenol and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The dihydroisoxazole ring can be reduced to form the corresponding isoxazoline.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study the effects of fluorine and selenium substitution on biological activity.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluorophenyl)-1H-pyrazole: Similar in having a fluorophenyl group but differs in the core structure.
4-(4-Fluorophenyl)-2-methyl-1,2,3-thiadiazole: Contains a fluorophenyl group and a thiadiazole ring.
Uniqueness
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is unique due to the presence of both fluorine and selenium atoms, which impart distinct electronic and steric properties. This combination is less common in similar compounds, making it a valuable subject for further research.
Propiedades
Número CAS |
833462-37-6 |
|---|---|
Fórmula molecular |
C16H14FNOSe |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14FNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-9,14H,10-11H2 |
Clave InChI |
GBWZWECLVKJXGB-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1C2=CC=C(C=C2)F)C[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline](/img/structure/B15210915.png)
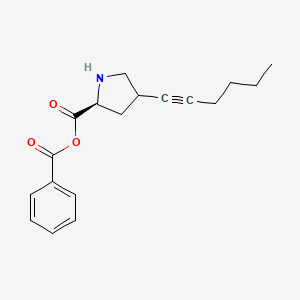
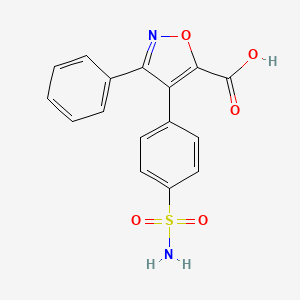
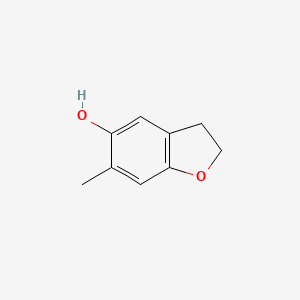

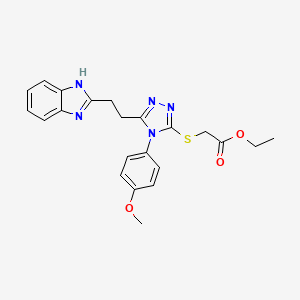
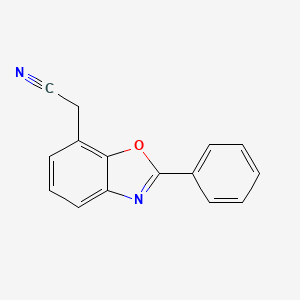
![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
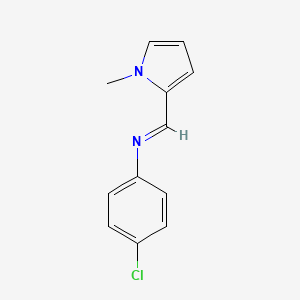
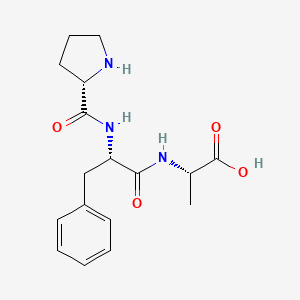
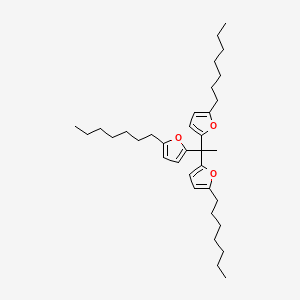
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
